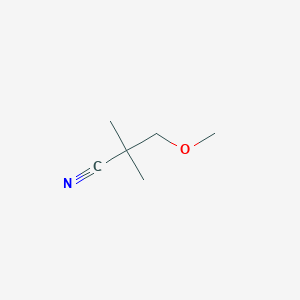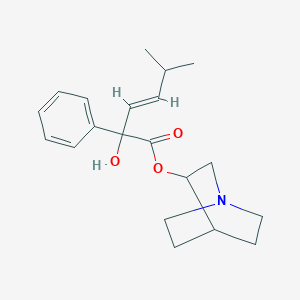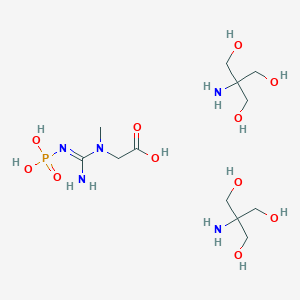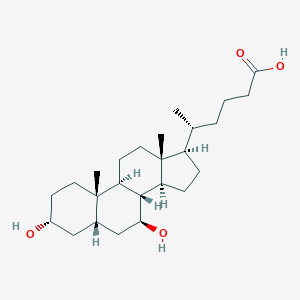
3-Methoxy-2,2-dimethylpropanenitrile
Vue d'ensemble
Description
3-Methoxy-2,2-dimethylpropanenitrile is a compound that would be expected to have interesting chemical properties due to its functional groups. While specific literature directly addressing this compound is limited, studies on similar methoxy and nitrile functionalized compounds can provide valuable insights.
Synthesis Analysis
Synthesis methods for compounds with methoxy and nitrile groups often involve selective functionalization strategies. For example, the synthesis of dimethoxypropanenitrile derivatives typically utilizes starting materials that allow for the introduction of methoxy groups through nucleophilic substitution reactions and the nitrile group through cyanation reactions or via transformations of suitable precursors (Jiang Jian-quan, 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methoxy-2,2-dimethylpropanenitrile can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide information on the arrangement of atoms within the molecule and the configuration of its functional groups (E. Düğdü et al., 2013).
Chemical Reactions and Properties
Methoxy and nitrile groups impart specific reactivity patterns to molecules. For instance, nitrile groups can undergo nucleophilic addition reactions, while methoxy groups can participate in electrophilic aromatic substitution reactions when attached to aromatic rings. The presence of both functionalities can thus influence the compound's overall reactivity and the types of transformations it can undergo (Xavier Berzosa et al., 2010).
Applications De Recherche Scientifique
Understanding Oxidative Stress : A compound structurally related to 3-Methoxy-2,2-dimethylpropanenitrile, namely 3-(4′-methoxyphenyl)-2,2,4,4-tetramethylpentane and its cyclic analogs, has been used to study the effects of oxidative stress on biological systems (Collins & Jacobs, 1986).
Michael Addition Reactions : A study has investigated the Michael addition between 2-aryl-substituted acrylates and a related compound, 3,3-dimethoxypropanenitrile, leading to novel organic compounds, which could have implications in various synthetic applications (Berzosa et al., 2010).
Corrosion Inhibition : 2-MPOD and 3-MPOD, which could be derivatives or related to 3-Methoxy-2,2-dimethylpropanenitrile, have been found effective in inhibiting mild steel corrosion in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Natural Product Synthesis : Large-scale synthesis of a derivative of 3-Methoxy-2,2-dimethylpropanenitrile, namely (2S, 3S)-2-(4-Methoxybenzyloxy)-3, 4-O-(3-pentylidene)-1, 3, 4-butanetriol, from dimethyl L-(+)-tartrate, shows potential applications in the synthesis of natural products (Horita et al., 1994).
Methoxy Group Randomization in Cyclopropanes : A study of the mass spectrometric behavior of () 2-Methoxy-3,3-dimethylcyclopropane-1,1-carboxylate indicates that randomization of methoxy groups occurs before molecular ion decomposition, suggesting significant reactivity and substitution potential in cyclopropanes with electronegative substituents (Kolsaker et al., 1986).
Biotransformation of Nitriles : Nitrile biotransformation has been used for the enantioselective synthesis of optically pure geminally dimethyl-substituted cyclopropanecarboxylic acids and amides, including derivatives similar to 3-Methoxy-2,2-dimethylpropanenitrile, highlighting its potential in organic synthesis (Wang & Feng, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H227 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding heat and open flames, washing skin thoroughly after handling, and using protective equipment .
Propriétés
IUPAC Name |
3-methoxy-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,4-7)5-8-3/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLHCYKDRPMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543120 | |
| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2-dimethylpropanenitrile | |
CAS RN |
99705-29-0 | |
| Record name | 3-Methoxy-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2,2-dimethylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)






